

Application Notes and Protocols for Zibotentan and Dapagliflozin Combination Therapy

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Compound of Interest

Compound Name: Zibotentan

Cat. No.: B1684529

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Introduction

These application notes provide a comprehensive overview of the protocol for the combination therapy of **Zibotentan**, a selective endothelin A (ETA) receptor antagonist, and Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This combination has shown promise in clinical trials for treating chronic kidney disease (CKD), particularly in reducing albuminuria.^{[1][2][3][4][5]} The rationale for this combination lies in their complementary mechanisms of action. **Zibotentan** improves kidney blood flow and reduces vascular stiffness, while Dapagliflozin promotes the excretion of glucose and fluids, which may help mitigate the fluid retention sometimes associated with ETA receptor antagonists.

This document details the clinical trial protocols, key experimental methodologies, and presents quantitative data from the ZENITH-CKD Phase IIb trial. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this therapeutic approach.

Data Presentation

The following tables summarize the key quantitative data from the ZENITH-CKD Phase IIb trial, a randomized, double-blind, active-controlled study evaluating the efficacy and safety of **Zibotentan** and Dapagliflozin combination therapy in patients with CKD.

Table 1: Efficacy of **Zibotentan** and Dapagliflozin Combination Therapy on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment Group	Number of Patients (n)	Mean Change from Baseline in UACR (%)	UACR Difference vs. Dapagliflozin Alone (%)	90% Confidence Interval	p-value
High-Dose Combination (1.5 mg Zibotentan / 10 mg Dapagliflozin)	179	-52.5	-33.7	-42.5 to -23.5	<0.001
Low-Dose Combination (0.25 mg Zibotentan / 10 mg Dapagliflozin)	91	-47.7	-27.0	-38.4 to -13.6	0.002
Dapagliflozin Alone (10 mg)	177	-	-	-	-

Table 2: Incidence of Fluid Retention Events

Treatment Group	Number of Patients (n)	Patients with Fluid Retention Events (n)	Percentage of Patients with Fluid Retention Events (%)
High-Dose Combination (1.5 mg Zibotentan / 10 mg Dapagliflozin)	179	33	18.4
Low-Dose Combination (0.25 mg Zibotentan / 10 mg Dapagliflozin)	91	8	8.8
Dapagliflozin Alone (10 mg)	177	14	7.9

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the ZENITH-CKD trial.

Protocol 1: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To quantify the amount of albumin in the urine, normalized to creatinine concentration, as a marker of kidney damage.

Specimen: First morning void spot urine sample.

Methodology:

- Sample Collection:** Patients are instructed to collect a midstream urine sample immediately upon waking in the morning. The sample is collected in a sterile, labeled container.
- Sample Handling and Storage:** Samples should be processed within 2 hours of collection. If immediate analysis is not possible, the urine sample should be refrigerated at 2-8°C for up to

24 hours. For longer-term storage, samples should be frozen at -20°C or below.

- Albumin Measurement (Immunoturbidimetric Assay):
 - Principle: This assay is based on the reaction between albumin in the urine sample and a specific anti-albumin antibody, leading to the formation of an insoluble complex. The turbidity of the resulting suspension is proportional to the albumin concentration.
 - Procedure:
 - Bring urine samples and reagents to room temperature.
 - Perform calibration and quality control checks on an automated clinical chemistry analyzer according to the manufacturer's instructions.
 - Load the patient urine samples onto the analyzer.
 - The analyzer automatically mixes the sample with the anti-albumin antibody reagent and measures the change in turbidity at a specific wavelength (e.g., 340 nm).
 - The albumin concentration is calculated from a calibration curve.
- Creatinine Measurement (Enzymatic Method):
 - Principle: This method involves a series of enzymatic reactions that lead to the formation of a colored product, the absorbance of which is directly proportional to the creatinine concentration.
 - Procedure:
 - Utilize the same automated clinical chemistry analyzer as for albumin measurement.
 - The analyzer mixes the urine sample with the creatinine reagent containing creatininase, creatinase, and sarcosine oxidase.
 - The resulting hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored compound.

- The change in absorbance is measured at a specific wavelength (e.g., 546 nm).
- The creatinine concentration is calculated from a calibration curve.
- Calculation of UACR:
 - The UACR is calculated by dividing the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams).
 - $\text{UACR (mg/g)} = [\text{Urinary Albumin (mg/dL)} / \text{Urinary Creatinine (g/dL)}]$

Protocol 2: Assessment of Fluid Retention using Bioimpedance Spectroscopy (BIS)

Objective: To non-invasively assess changes in total body water, extracellular fluid, and intracellular fluid as an indicator of fluid retention.

Methodology:

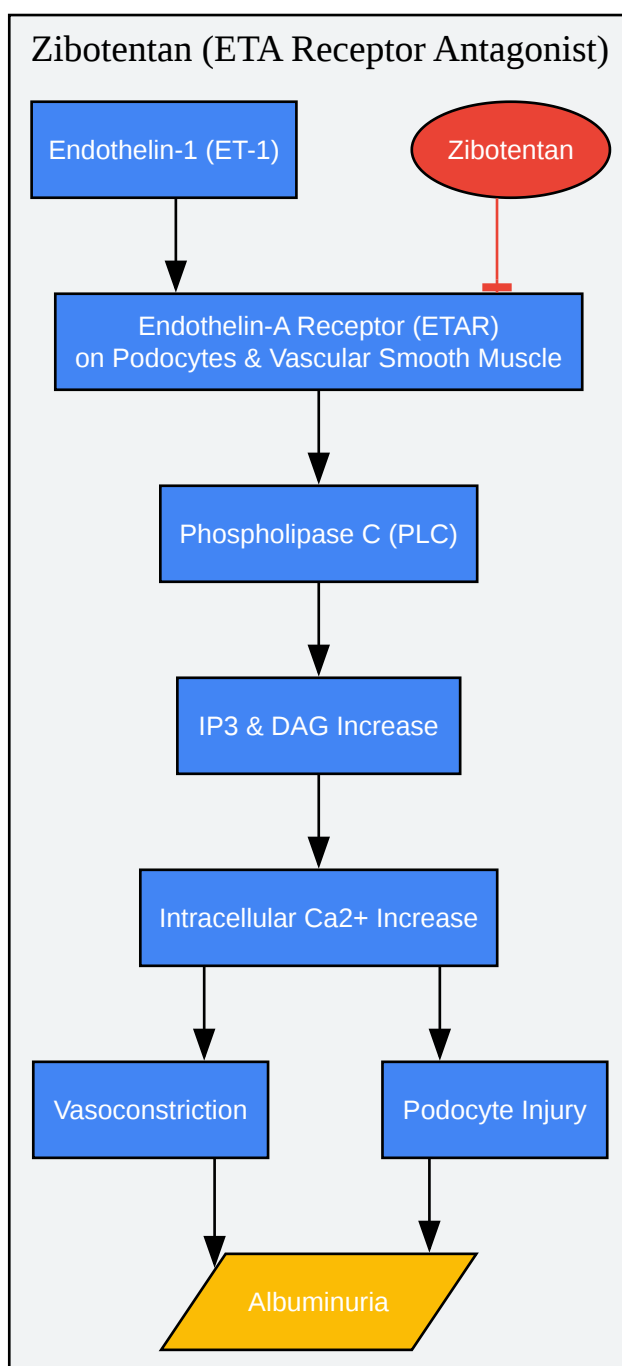
- Patient Preparation:
 - The patient should be in a supine position for at least 10 minutes before the measurement to allow for fluid stabilization.
 - Ensure the patient has not consumed alcohol or exercised vigorously for at least 8 hours prior to the measurement.
 - Remove any metal objects (jewelry, watches) from the patient's body.
- Electrode Placement:
 - Clean the skin at the electrode sites (typically on the hand and foot of the same side of the body) with an alcohol wipe to ensure good electrical contact.
 - Place two electrodes on the dorsal surface of the hand (one near the metacarpophalangeal joint and the other on the wrist) and two electrodes on the dorsal surface of the foot (one near the metatarsophalangeal joint and the other on the ankle).

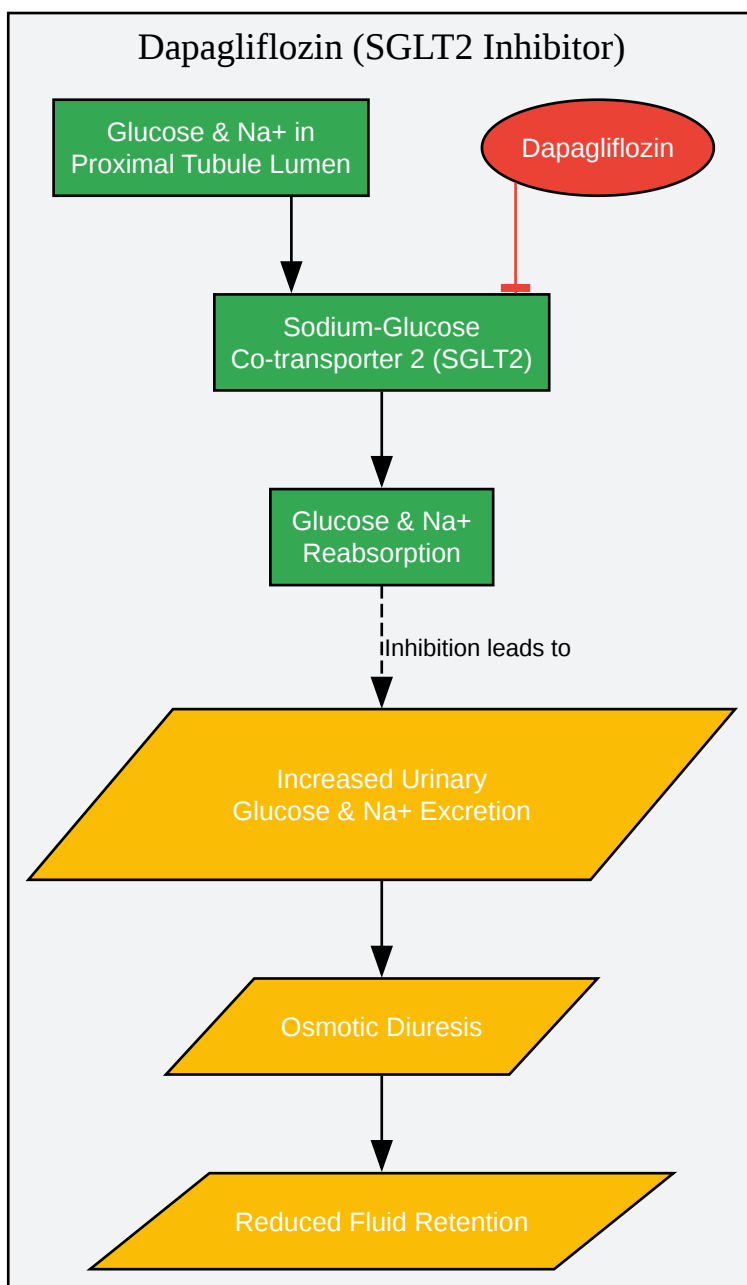
- Measurement Procedure:
 - Connect the leads from the bioimpedance spectroscopy device to the electrodes.
 - Initiate the measurement on the device. A small, imperceptible electrical current is passed through the body.
 - The device measures the impedance (resistance and reactance) at multiple frequencies.
- Data Analysis:
 - The BIS device software uses a proprietary algorithm to calculate total body water (TBW), extracellular fluid (ECF), and intracellular fluid (ICF) volumes based on the impedance measurements.
 - Changes in these fluid compartments from baseline are monitored at subsequent study visits to assess fluid retention.

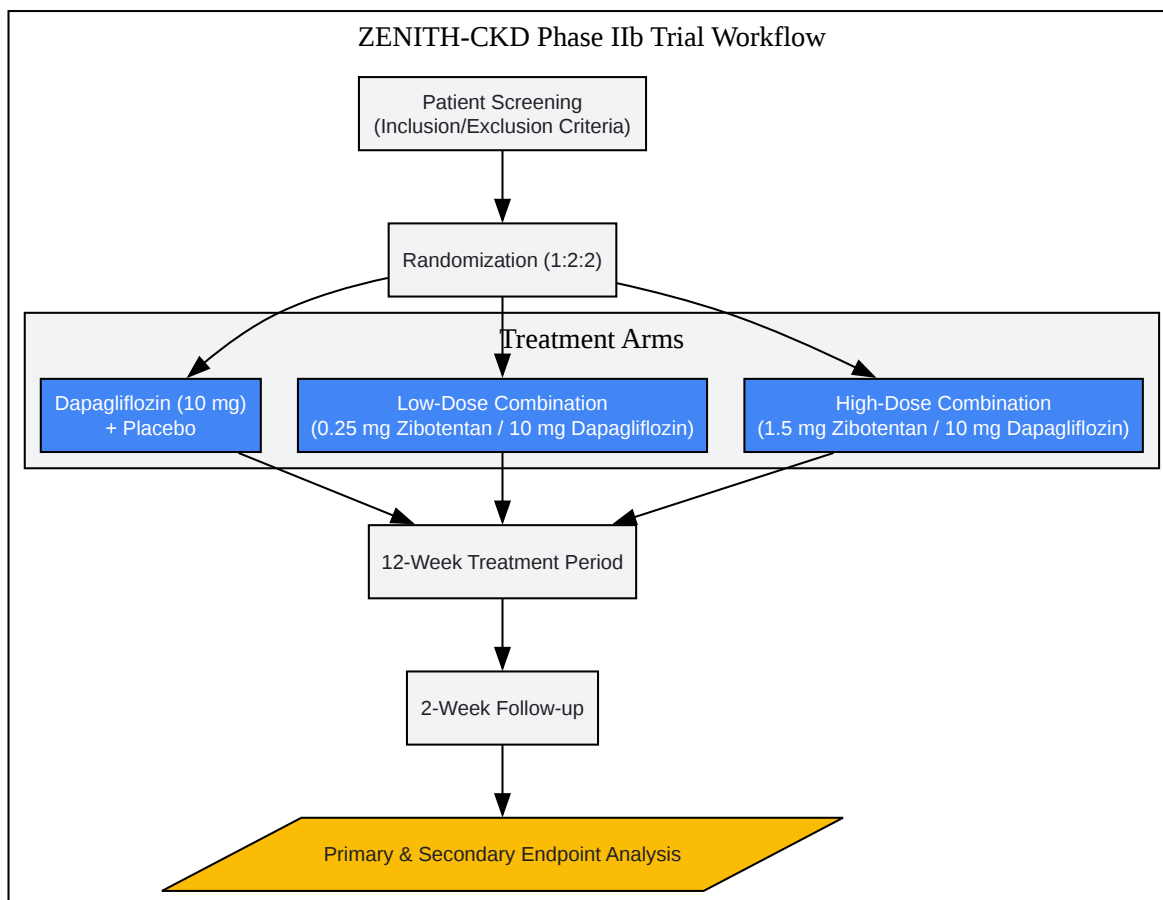
Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways of **Zibotentan** and Dapagliflozin.







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